

Application Note: Quantification of Azaleatin-3-rutinoside using a Validated HPLC-DAD Method

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Compound of Interest

Compound Name: *Azaleatin-3-rutinoside*

Cat. No.: *B12365683*

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Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantitative analysis of **Azaleatin-3-rutinoside** in various matrices, such as plant extracts and formulated products. The described protocol provides a clear methodology for sample preparation, chromatographic separation, and detection. The method is designed to be specific, accurate, and precise, making it suitable for quality control, stability studies, and pharmacokinetic analysis.

Introduction

Azaleatin-3-rutinoside is a flavonoid glycoside, a class of compounds known for their significant biological activities, including antioxidant properties. As interest in natural products for pharmaceutical and nutraceutical applications grows, the need for accurate and validated analytical methods for their quantification is critical. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a powerful technique for this purpose, offering high resolution and sensitivity.^{[1][2]} The DAD allows for the simultaneous monitoring of multiple wavelengths and provides spectral information, which aids in peak identification and purity assessment. This document provides a comprehensive protocol for the quantification of **Azaleatin-3-rutinoside**.

Experimental Protocol

Instrumentation and Materials

- HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
- Chromatography Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 μ m particle size) is recommended for the separation of flavonoid glycosides.[\[3\]](#)[\[4\]](#)
- Software: Chromatography data station software (e.g., OpenLab CDS).
- Chemicals and Reagents:
 - **Azaleatin-3-rutinoside** reference standard (>95% purity).
 - Acetonitrile (HPLC grade).
 - Methanol (HPLC grade).
 - Formic acid (analytical grade).
 - Water (deionized or HPLC grade).
- Equipment: Analytical balance, vortex mixer, sonicator, centrifuge, 0.22 μ m syringe filters.

Standard Solution Preparation

- Primary Stock Solution (1000 μ g/mL): Accurately weigh 10 mg of **Azaleatin-3-rutinoside** reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 μ g/mL to 100 μ g/mL. These will be used to construct the calibration curve.

Sample Preparation (from Plant Material)

- Extraction: Accurately weigh 1 g of homogenized, dried plant material. Add 20 mL of 80% methanol.
- Sonication: Sonicate the mixture for 30 minutes at room temperature.
- Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
- Collection: Carefully collect the supernatant. Repeat the extraction process on the pellet twice more and combine all supernatants.
- Evaporation & Reconstitution: Evaporate the combined supernatant to dryness under reduced pressure. Reconstitute the dried extract in 5 mL of methanol.
- Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.

HPLC-DAD Chromatographic Conditions

The separation of flavonoid glycosides is typically achieved using a reversed-phase C18 column.^{[3][4]}

Parameter	Condition
Column	C18 Reversed-Phase (150 mm x 4.6 mm, 5 µm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient Elution	0-5 min: 15% B; 5-20 min: 15-40% B; 20-25 min: 40-60% B; 25-30 min: 60-15% B; 30-35 min: 15% B
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30°C
Detection	DAD, 280 nm and 350 nm. Monitor full spectrum (200-400 nm) for peak purity analysis.

Method Validation Summary

The described method should be validated according to ICH guidelines.[4] The following table summarizes representative performance data for a validated method for flavonoid glycoside analysis.[5][6][7][8]

Validation Parameter	Result
Linearity (r^2)	> 0.999
Range	1 - 100 µg/mL
Limit of Detection (LOD)	~0.2 µg/mL
Limit of Quantification (LOQ)	~0.6 µg/mL
Accuracy (Recovery)	98.5% - 101.5%
Precision (RSD%)	
Intra-day	< 1.5%
Inter-day	< 2.0%
Specificity	No interference from blank matrix

Visualization of Experimental Workflow

The logical flow from sample collection to final data analysis is a critical component of a reproducible protocol.

Caption: Workflow for the quantification of **Azaleatin-3-rutinoside**.

Conclusion

The HPLC-DAD method outlined in this application note provides a reliable and efficient tool for the quantification of **Azaleatin-3-rutinoside**. The detailed protocols for sample preparation and chromatographic analysis, combined with the representative validation data, demonstrate the method's suitability for routine use in research and quality control laboratories. The use of a C18 column and a gradient elution with acidified water and acetonitrile ensures good separation and peak shape for flavonoid glycosides.

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